2-Hydroxythiobenzamide
Overview
Description
2-Hydroxythiobenzamide is an organic compound with the molecular formula C7H7NOS. It is a derivative of thiobenzamide, where a hydroxyl group is attached to the benzene ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is also recognized for its ability to release hydrogen sulfide, a molecule with significant biological importance.
Mechanism of Action
Target of Action
It’s known that 2-hydroxythiobenzamide degrades to release hydrogen sulfide (h2s) , which is a critically important molecule in medicine . H2S has the ability to move across biological membranes, control biological pathways and functions .
Mode of Action
The interaction of this compound with its targets is primarily through its degradation to release H2S . The internal rotation of the thioamide group in this compound has been studied, revealing that in the equilibrium structure, the thioamide group is twisted by about 30° with respect to the phenol ring plane .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its degradation to H2S . H2S is known to neutralize reactive oxygen species (ROS) that cause cellular damage . It can also mediate the activation of adenosine triphosphate (ATP)-sensitive potassium channels (KATP) .
Pharmacokinetics
The compound’s ability to degrade and release h2s suggests it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its degradation to H2S . H2S has many potentially important, beneficial roles in vivo . It’s a reducing agent that neutralizes ROS, causing cellular damage . It can also mediate the activation of ATP-sensitive potassium channels .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other molecules and the pH of the environment. For instance, the degradation of this compound to release H2S can be influenced by the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the preparation of thiazole-based chemosensors
Cellular Effects
It has been used in the synthesis of chemosensors that show selective behaviors related to their absorption and emission spectra
Molecular Mechanism
It has been found that in the equilibrium structure, the thioamide group is twisted by about 30° with respect to the phenol ring plane . This is the result of an interatomic repulsion of the hydrogen atom in the amide group from the closest hydrogen atom of the benzene ring .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Hydroxythiobenzamide has been shown to release slowly over a period of 4 weeks when incorporated into microparticles made from a copolymer . This suggests that this compound has good stability and does not degrade quickly.
Metabolic Pathways
It is known to be a precursor to H2S, suggesting it may be involved in sulfur metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxythiobenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with sodium sulfhydrate in the presence of a secondary amine and an organic weak acid. The reaction is carried out at a controlled temperature, followed by filtration and drying to obtain the final product . Another method involves the high-temperature reaction of methyl p-hydroxybenzoate with stronger ammonia water, followed by refluxing with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
2-Hydroxythiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiobenzamide or other related compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamide.
Substitution: Various substituted thiobenzamides.
Scientific Research Applications
2-Hydroxythiobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxythiobenzamide is similar to other thiobenzamides and salicylamides. its unique ability to release hydrogen sulfide sets it apart. Similar compounds include:
Thiosalicylamide: Another sulfur-containing analog with antibacterial activity.
Salicylamide: A well-known non-prescription antiseptic drug.
Properties
IUPAC Name |
2-hydroxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIBFCXQUDFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306876 | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-90-6 | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylamide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?
A1: this compound is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of this compound and its derivatives in these papers. [, ]
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both the hydroxyl and thioamide groups in this compound significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []
Q3: Are there any computational studies investigating the properties of this compound?
A3: Yes, computational chemistry methods have been employed to study this compound. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in this compound and related compounds. []
Q4: What are the potential applications of this compound and its derivatives?
A4: Research suggests potential applications for this compound derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.
Q5: Can this compound be used in the synthesis of other interesting compounds?
A5: Yes, this compound serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []
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